

2-Aminoadenosine: A Versatile Tool in Molecular Biology

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Compound of Interest

Compound Name: 2-Aminoadenosine

Cat. No.: B016350

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadenosine, a naturally occurring purine nucleoside, has emerged as a powerful and versatile tool in the field of molecular biology. Its unique chemical properties, particularly the presence of an additional amino group at the 2-position of the adenine ring, confer distinct advantages in a variety of applications. This document provides detailed application notes and experimental protocols for the use of **2-aminoadenosine** and its derivatives in key areas of research, including G-protein coupled receptor (GPCR) pharmacology, oligonucleotide-based technologies, and the study of nucleic acid-protein interactions.

I. 2-Aminoadenosine Derivatives as High-Affinity Ligands for Adenosine Receptors

2-Aminoadenosine and its analogs are widely utilized as ligands for adenosine receptors, a class of GPCRs that play crucial roles in numerous physiological processes. The 2-amino group can be readily modified to generate derivatives with high affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3), making them invaluable tools for receptor characterization and drug discovery.

Application Note:

Derivatives of **2-aminoadenosine** are instrumental in studying the structure, function, and pharmacology of adenosine receptors. They are employed in radioligand binding assays to determine the affinity of unlabelled compounds, in functional assays to characterize agonist and antagonist activity, and as structural probes in crystallographic studies. The selectivity of these compounds for different receptor subtypes allows for the dissection of specific signaling pathways.

Quantitative Data: Binding Affinities of 2-Aminoadenosine Derivatives at Human Adenosine Receptors

The following table summarizes the binding affinities (Ki) of various **2-aminoadenosine** derivatives for the four human adenosine receptor subtypes.

Compound	A1 Ki (nM)	A2A Ki (nM)	A2B Ki (nM)	A3 Ki (nM)
2-Chloroadenosine (2-CADO)	-	19[1]	-	-
2-[[4-(2-carboxyethyl)phenyl]methyl]adenosine (CGS 21680)	-	19[1]	-	-
N6-(3-phenylpropyl)-2-chloroadenosine	-	-	-	6.4[1]
5'-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine	-	-	-	4.5[1]
N6-(3-phenylpropyl)adenosine	-	-	-	7.5[1]

Note: The table presents a selection of available data. Researchers should consult the primary literature for more comprehensive datasets.

Experimental Protocols:

This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound for the human A2A adenosine receptor.

Materials:

- HEK-293 cells stably expressing the human A2A adenosine receptor.

- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.[2]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]
- Radioligand: [³H]CGS 21680 (specific activity ~50 Ci/mmol).
- Non-specific competitor: 10 μM NECA (5'-N-Ethylcarboxamidoadenosine).[3]
- Test compounds (**2-aminoadenosine** derivatives or other ligands).
- GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).[2]
- Scintillation cocktail.
- 96-well plates.
- FilterMate™ harvester or equivalent.
- MicroBeta counter or equivalent.

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK-293 cells expressing the A2A receptor.
 - Homogenize cells in ice-cold Lysis Buffer.[2]
 - Centrifuge at 1,000 x g for 3 minutes to remove nuclei.[2]
 - Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.[2]
 - Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.[2]
 - Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:

- In a 96-well plate, add in the following order:
 - 50 µL of Assay Buffer (for total binding) or 10 µM NECA (for non-specific binding).
 - 50 µL of various concentrations of the test compound.
 - 50 µL of [3H]CGS 21680 at a final concentration of ~6 nM.[3]
 - 100 µL of the membrane preparation (typically 50-100 µg of protein per well).
- Incubate the plate at room temperature for 120 minutes with gentle agitation.[3]
- Filtration and Counting:
 - Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
 - Wash the filters four times with ice-cold Assay Buffer.[2]
 - Dry the filter plate at 50°C for 30 minutes.[2]
 - Add scintillation cocktail to each well and count the radioactivity using a MicroBeta counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of **2-aminoadenosine** derivatives to stimulate cyclic AMP (cAMP) production in cells expressing the A2A adenosine receptor.

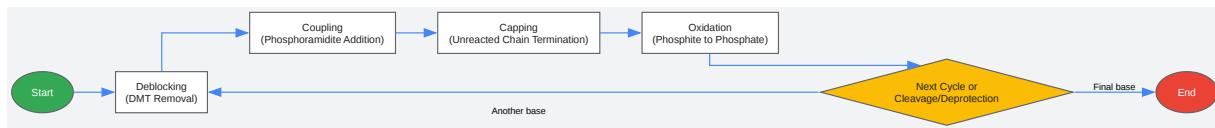
Materials:

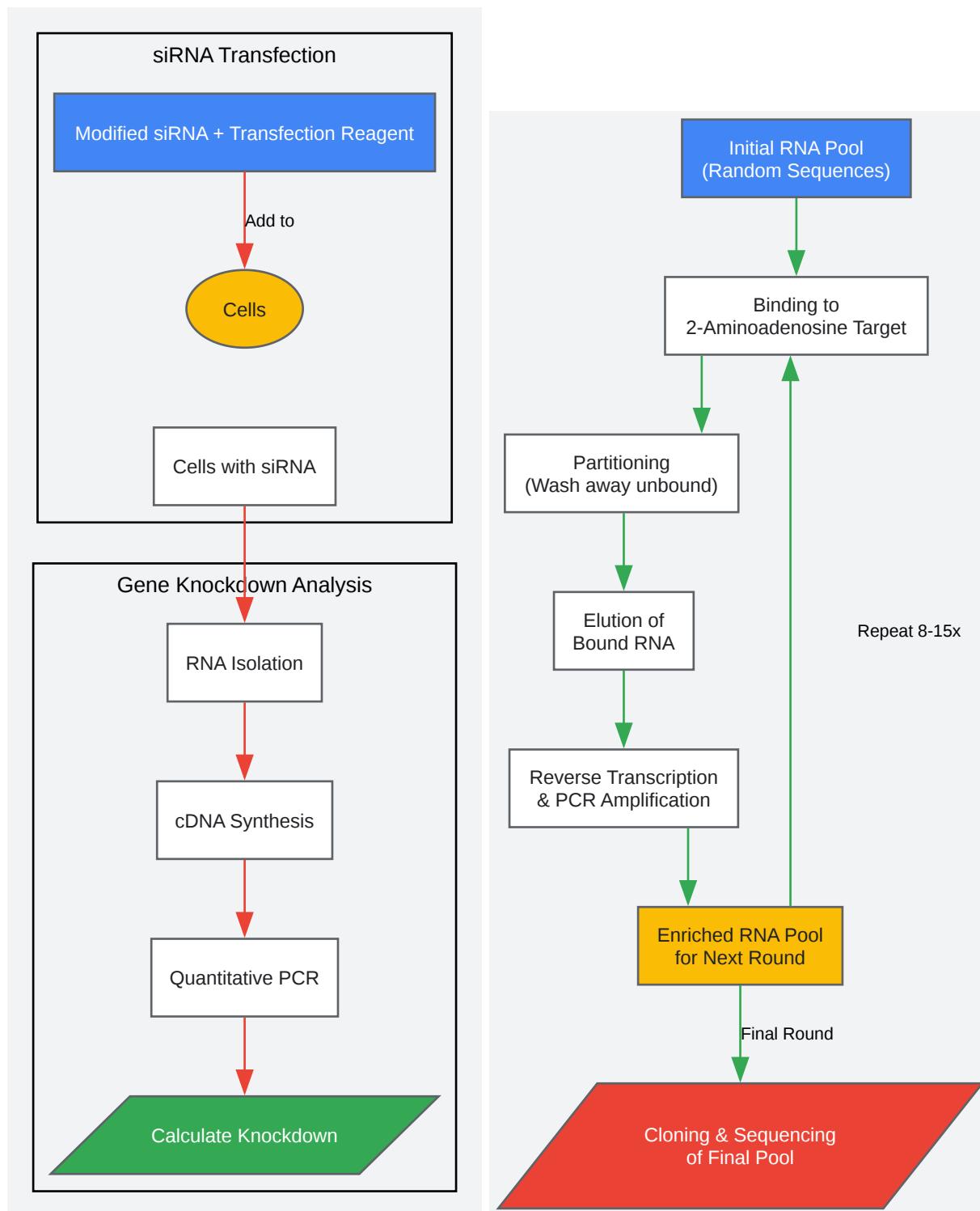
- HEK-293 cells stably expressing the human A2A adenosine receptor.
- Assay Medium: MEM with 2% charcoal-stripped serum.
- Stimulation Buffer: HBSS or other suitable buffer containing 500 μ M IBMX and 100 μ M Ro 20-1724.
- Agonists (**2-aminoadenosine** derivatives).
- cAMP assay kit (e.g., LANCE cAMP 384 kit).
- 96-well cell culture plates.

Procedure:

- Cell Plating:
 - Plate 10,000 cells per well in a 96-well plate in 100 μ L of Assay Medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Assay:
 - The next day, carefully remove the medium and wash the cells twice with 200 μ L of PBS.
 - Add 30 μ L of Stimulation Buffer containing various concentrations of the agonist to each well.
 - Incubate at 37°C for 1 hour.
- cAMP Measurement:
 - Perform the cAMP assay according to the manufacturer's protocol of the chosen kit.
 - Read the plate as directed by the kit instructions.
- Data Analysis:

- Generate a standard curve if required by the kit.
- Calculate the concentration of cAMP produced at each agonist concentration.
- Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).





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